molecular formula C22H22FN3O3 B444630 (2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444630
M. Wt: 395.4g/mol
InChI Key: SDBBYLLRRZSNOY-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4g/mol

IUPAC Name

N-acetyl-7-(diethylamino)-2-(3-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C22H22FN3O3/c1-4-26(5-2)18-10-9-15-11-19(21(28)24-14(3)27)22(29-20(15)13-18)25-17-8-6-7-16(23)12-17/h6-13H,4-5H2,1-3H3,(H,24,27,28)

InChI Key

SDBBYLLRRZSNOY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)NC(=O)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the diethylamino group: This step involves the substitution of a hydrogen atom with a diethylamino group, often using a reagent like diethylamine.

    Attachment of the fluorophenyl group:

    Acetylation: The final step involves the acetylation of the compound to introduce the N-acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a fluorescent probe for studying biological processes.

    Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.

    Modulation of gene expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    7-(diethylamino)coumarin-3-carboxylic acid: This compound shares a similar chromene core structure but lacks the N-acetyl and fluorophenyl groups.

    3-acetyl-7-hydroxycoumarin: This compound also shares a similar chromene core structure but has different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

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